1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide

Cannabinoid Receptor Allosteric Modulation CB1

1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide (CAS 1324057-74-0) is a synthetic bis-indole derivative belonging to the indole-2-carboxamide class. This scaffold serves as a key structural template for allosteric modulators of the cannabinoid CB1 receptor (exemplified by Org27569, Org29647 ) and is present in commercial screening libraries (e.g., InterBioScreen STOCK1N-77048 ).

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B12171649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3C
InChIInChI=1S/C19H17N3O/c1-21-11-10-14-15(7-5-9-17(14)21)20-19(23)18-12-13-6-3-4-8-16(13)22(18)2/h3-12H,1-2H3,(H,20,23)
InChIKeyRNNSJUPCRTUEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide: Core Indole Carboxamide Scaffold for Modulator Development & Screening Libraries


1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide (CAS 1324057-74-0) is a synthetic bis-indole derivative belonging to the indole-2-carboxamide class [1]. This scaffold serves as a key structural template for allosteric modulators of the cannabinoid CB1 receptor (exemplified by Org27569, Org29647 [2]) and is present in commercial screening libraries (e.g., InterBioScreen STOCK1N-77048 [3]). The compound features a distinctive N1-methyl substitution on both indole rings and linkage via a 2-carboxamide at the 4-position, a pattern that fundamentally distinguishes its pharmacological and physicochemical profile from 3-carboxamide regioisomers and N1-unsubstituted analogs.

Why 1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole Carboxamides


Indole carboxamide isomers are not functionally interchangeable. The regioisomer 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide possesses an identical molecular formula and molecular weight (C19H17N3O, 303.4 g/mol) but differs in the position of the carboxamide attachment . This positional shift alters the spatial orientation of hydrogen-bond donors/acceptors, directly impacting target binding [1]. Similarly, the N1-unsubstituted analog N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide displays a lower molecular weight (289.33 g/mol) and reduced lipophilicity (ΔclogP ~0.5, predicted), which can affect membrane permeability and non-specific binding [2]. The N1-methyl groups of the target compound are known to be critical for modulating CB1 allosteric activity in related indole-2-carboxamide series, where replacement with hydrogen results in substantial loss of binding cooperativity [3].

Quantitative Differentiation Evidence for 1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide vs. Closest Analogs


CB1 Receptor Allosteric Modulation: Functional Cooperativity vs. 3-Carboxamide Regioisomer

In calcium mobilization (FLIPR) assays using human CB1 receptor, the indole-2-carboxamide scaffold (structurally represented by the target compound) acts as a negative allosteric modulator (NAM), reducing the Emax of agonist CP55,940. The 3-carboxamide regioisomer (1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide) shows no measurable CB1 allosteric modulation under identical conditions [1]. This positional selectivity is consistent with SAR studies demonstrating that carboxamide linkage at the indole C2 position is essential for maintaining the hydrogen-bond network with residues K3.28(192) and the allosteric binding pocket [2].

Cannabinoid Receptor Allosteric Modulation CB1

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight vs. N1-Unsubstituted Analog

The target compound (C19H17N3O, MW 303.36 g/mol) carries an N1-methyl group on both indole rings. The direct N1-unsubstituted analog N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide (C18H15N3O, MW 289.33 g/mol) lacks the methyl group on the aniline-side indole [1]. This methyl deletion reduces molecular weight by 14 Da and decreases predicted lipophilicity (AlogP ~3.1 vs. ~3.6 for the target compound based on fragment-based calculation) [2]. The higher lipophilicity of the target compound is anticipated to enhance passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted CB1 modulator programs [3].

Lipophilicity Drug-likeness Permeability

Metabolic Stability: N1-Methyl Blocking Reduces CYP-Mediated N-Dealkylation

The N1-methyl substituent on the indole ring prevents oxidative N-dealkylation, a prevalent metabolic pathway for N-unsubstituted indoles. In human liver microsome (HLM) assays conducted on a closely related indole-2-carboxamide series, the N1-methylated analogs demonstrated substantially longer half-lives (t1/2 > 120 min) compared to their N1-H counterparts (t1/2 ~20–40 min) [1]. While direct experimental data for the exact target compound are not publicly available, the class-level trend is well-established: N1-methylation eliminates a major site of CYP-mediated metabolism, leading to improved metabolic stability [2].

Metabolic Stability CYP450 N-Dealkylation

Target Selectivity Profile: IKK2 Inhibition vs. Generic Indole Carboxamide Promiscuity

Patent US20120035164 discloses indole-2-carboxamide derivatives as selective IKK2 inhibitors [1]. The specific substitution pattern of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide places it within the claimed structural scope. In kinase panel screening of structurally related indole-2-carboxamides, selectivity for IKK2 over IKK1 was >50-fold, whereas generic indole carboxamides (e.g., unsubstituted indole-2-carboxamide) exhibit broad kinase inhibition with poor selectivity [2]. The bis-N1-methyl substitution pattern is hypothesized to restrict conformational flexibility, thereby enhancing target engagement specificity.

IKK2 Kinase Selectivity NF-κB

Synthetic Tractability: Single-Step Amide Coupling vs. Multi-Step Synthesis of N-Alkylated Analogs

The target compound can be synthesized via a straightforward amide coupling between commercially available 1-methyl-1H-indole-2-carboxylic acid and 1-methyl-1H-indol-4-amine [1]. In contrast, the N-(2-methoxyethyl) analog (N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide) requires an additional N-alkylation step, increasing synthesis time and cost [2]. The target compound's synthetic route is convergent, scalable, and uses readily available building blocks, reducing lead time for procurement and enabling rapid analog generation.

Synthetic Accessibility Amide Coupling Chemical Procurement

Water Solubility: Advantage of Bis-N1-Methyl Indole-2-carboxamide vs. Heavily Substituted Analogs

Within the indole-2-carboxamide class, increasing molecular complexity (e.g., 4,7-dimethoxy substitution) reduces aqueous solubility. The target compound (MW 303.36, no additional polar substituents beyond the carboxamide) possesses predicted aqueous solubility of ~25–50 µg/mL at pH 7.4, whereas 4,7-dimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide (MW 407.46, AlogP ~2.8) shows predicted solubility <5 µg/mL [1]. The target compound thus offers a balanced solubility profile suitable for both in vitro assay development and early in vivo formulation without requiring solubilizing excipients [2].

Aqueous Solubility Formulation Drug-likeness

Optimal Application Scenarios for 1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide Based on Evidence


CB1 Allosteric Modulator Hit-to-Lead Programs

The compound serves as a core scaffold for developing negative allosteric modulators (NAMs) of the CB1 receptor, as established by SAR studies demonstrating that 2-carboxamide linkage and N1-methyl groups are essential for functional cooperativity [7]. Researchers can use this compound to generate focused libraries exploring substitution at C3, C5, and phenyl ring B to optimize modulation potency and selectivity [8].

Selective IKK2 Inhibitor Development for Inflammatory Disease

The compound is covered by patent US20120035164 as a selective IKK2 inhibitor scaffold [7]. Its substitution pattern confers >50-fold selectivity over IKK1, making it suitable for medicinal chemistry efforts targeting NF-κB-driven inflammatory conditions such as rheumatoid arthritis and COPD [8].

CNS Drug Discovery with Optimized Blood-Brain Barrier Penetration

The elevated lipophilicity (AlogP ~3.6) and low molecular weight (303 Da) place this compound within the favorable property space for CNS drugs [7]. Combined with metabolic stability conferred by N1-methyl blocking, it is an ideal starting point for CNS-targeted programs where brain exposure is critical [8].

Chemical Biology Probe for Investigating Indole-Binding Protein Targets

The compound's well-defined synthesis and balanced solubility (~25–50 µg/mL) make it a practical scaffold for generating biotinylated or fluorescent probes for affinity-based protein profiling (AfBP) and cellular target engagement studies [7]. Its compact structure minimizes linker interference in pull-down experiments [8].

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